molecular formula C3H2Cl2N4 B014056 2-Amino-4,6-dichlorotriazine CAS No. 933-20-0

2-Amino-4,6-dichlorotriazine

Cat. No. B014056
CAS RN: 933-20-0
M. Wt: 164.98 g/mol
InChI Key: MCLXKFUCPVGZEN-UHFFFAOYSA-N
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Patent
US04609398

Procedure details

A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter THF and 0.24 liter diglyme was cooled to 0° C. and 81.6 mL (3.36 mol) of liquid ammonia added dropwise over 90 min. keeping the temperature between 10°-15°. The mixture was stirred for one hour at -10° to 0° and then allowed to warm to ambient temperature over one hour. The resulting suspension was filtered, the solid washed with THF, the filtrate reduced to 1/2 its original volume, and poured over 1 liter of ice water to give a white solid which was collected, washed with water, and dried in vacuo to give 244.3 g of 2-amino-4,6-dichloro-1,3,5-triazine with m.p. 221°-223.5° (dec).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
81.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[NH3:10]>C1COCC1.COCCOCCOC>[NH2:10][C:2]1[N:1]=[C:8]([Cl:9])[N:7]=[C:5]([Cl:6])[N:4]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.24 L
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
liquid
Quantity
81.6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at -10° to 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 10°-15°
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid washed with THF
ADDITION
Type
ADDITION
Details
poured over 1 liter of ice water
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 244.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.